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molecular formula C10H9F3O B8439519 1-Trifluoromethyl-4-(2-methoxyvinyl)benzene

1-Trifluoromethyl-4-(2-methoxyvinyl)benzene

Cat. No. B8439519
M. Wt: 202.17 g/mol
InChI Key: HUQMISIKLCJQFD-UHFFFAOYSA-N
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Patent
US07648985B2

Procedure details

To a solution of 1-(2-methoxy-vinyl)-4-trifluoromethylbenzene (10.5 g, 0.052 mol, from step (i) above) in 158 ml acetone was added 107.3 ml 3 M HCl and stirred at 45° C. for 4 h. Acetone was evaporated under reduced pressure and the residue was partitioned between water and ether. Organic layer was washed with NaHCO3, brine and dried over sodium sulfate. Solvent evaporation under reduced pressure afforded the sub-title compound (9.4 g ) as pale yellow liquid. This was directly taken for next step without further purification.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
107.3 mL
Type
reactant
Reaction Step One
Quantity
158 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[CH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1.Cl>CC(C)=O>[F:12][C:11]([F:13])([F:14])[C:8]1[CH:7]=[CH:6][C:5]([CH2:4][CH:3]=[O:2])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
COC=CC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
107.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
158 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stirred at 45° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetone was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ether
WASH
Type
WASH
Details
Organic layer was washed with NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)CC=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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